8-(1-Piperazinyl)imidazo(1,2-a)pyrazine

Descripción general

Descripción

8-Piperazin-1-il-imidazo[1,2-a]pirazina es un compuesto heterocíclico que ha despertado un gran interés en el campo de la química medicinal. Este compuesto es conocido por su potencial como inhibidor de la acetilcolinesterasa y antioxidante, lo que lo convierte en un candidato prometedor para el tratamiento de enfermedades neurodegenerativas como la enfermedad de Alzheimer .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de 8-Piperazin-1-il-imidazo[1,2-a]pirazina generalmente implica la ciclización de precursores apropiados. Un método común incluye la reacción de 2-aminopirazina con piperazina bajo condiciones específicas. La reacción es a menudo catalizada por yodo y se lleva a cabo en una condensación de tres componentes en un solo paso .

Métodos de Producción Industrial

La producción industrial de este compuesto puede implicar rutas sintéticas similares pero a mayor escala. El uso de reactores de flujo continuo y la optimización de las condiciones de reacción pueden mejorar el rendimiento y la pureza. El proceso también puede incluir pasos de purificación como la recristalización y la cromatografía para garantizar que el producto final cumpla con los estándares industriales .

Análisis De Reacciones Químicas

Tipos de Reacciones

8-Piperazin-1-il-imidazo[1,2-a]pirazina experimenta varias reacciones químicas, que incluyen:

Oxidación: Esta reacción puede ser facilitada por agentes oxidantes como el peróxido de hidrógeno.

Reducción: Las reacciones de reducción pueden implicar reactivos como el borohidruro de sodio.

Reactivos y Condiciones Comunes

Oxidación: Peróxido de hidrógeno, en condiciones suaves.

Reducción: Borohidruro de sodio en un solvente alcohólico.

Sustitución: Diversos nucleófilos en condiciones básicas.

Principales Productos Formados

Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que las reacciones de sustitución pueden introducir diversos grupos funcionales en el anillo de piperazina .

Aplicaciones Científicas De Investigación

8-Piperazin-1-il-imidazo[1,2-a]pirazina tiene varias aplicaciones de investigación científica:

Química: Utilizado como un bloque de construcción en la síntesis de moléculas más complejas.

Industria: Utilizado en el desarrollo de productos farmacéuticos y agroquímicos.

Mecanismo De Acción

El mecanismo de acción de 8-Piperazin-1-il-imidazo[1,2-a]pirazina implica su interacción con la acetilcolinesterasa. El compuesto se une tanto al sitio activo catalítico como al sitio aniónico periférico de la enzima, inhibiendo su actividad. Este modo de unión dual es consistente con un patrón de inhibición mixta, que se ha confirmado mediante estudios de acoplamiento molecular y análisis cinéticos enzimáticos .

Comparación Con Compuestos Similares

Compuestos Similares

Imidazo[1,2-a]pirazin-8(7H)-ona: Otro inhibidor de la acetilcolinesterasa con actividad biológica similar.

Ureas de imidazo[1,2-a]pirazin-6-il: Compuestos con potencial actividad antiviral.

Singularidad

8-Piperazin-1-il-imidazo[1,2-a]pirazina destaca por su doble función como inhibidor de la acetilcolinesterasa y antioxidante. Esta doble funcionalidad lo convierte en un compuesto versátil en la química medicinal, particularmente para el tratamiento de enfermedades neurodegenerativas .

Actividad Biológica

8-(1-Piperazinyl)imidazo(1,2-a)pyrazine is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and virology. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound, drawing from various research studies and findings.

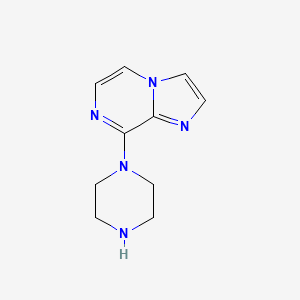

Chemical Structure and Synthesis

The chemical structure of this compound features a piperazine ring attached to an imidazo[1,2-a]pyrazine moiety. The synthesis typically involves multi-step organic reactions that include the formation of the imidazo[1,2-a]pyrazine core followed by piperazine substitution.

Anticancer Properties

Research has highlighted the anticancer potential of this compound derivatives. A study focused on related imidazo[1,2-a]pyrazines demonstrated their ability to inhibit cyclin-dependent kinase 9 (CDK9), which is crucial for cancer cell proliferation. The most active derivative exhibited an IC50 value of 0.16 µM against CDK9 and showed significant cytotoxicity in various cancer cell lines, including breast cancer (MCF7) and colorectal cancer (HCT116) cell lines with IC50 values around 6.66 µM .

Table 1: Anticancer Activity of Imidazo[1,2-a]pyrazines

| Compound | Target | IC50 (µM) | Cell Line |

|---|---|---|---|

| 3c | CDK9 | 0.16 | MCF7 |

| 3a | CDK9 | 0.26 | HCT116 |

| 1b | CDK9 | 0.25 | K652 |

Antiviral Activity

In addition to anticancer properties, derivatives of this compound have been evaluated for antiviral activity. Notably, certain derivatives demonstrated effectiveness against human coronavirus strains, suggesting a broader therapeutic potential in infectious diseases .

The mechanism by which this compound exerts its biological effects primarily involves the inhibition of key kinases such as CDK9. By binding to the active site of these enzymes, it disrupts their function, leading to reduced cell proliferation and increased apoptosis in cancer cells. Additionally, molecular docking studies indicate that these compounds can interact with specific amino acid residues within the target proteins, enhancing their inhibitory effects .

Case Studies

Several case studies have illustrated the efficacy of this compound in various experimental settings:

- Case Study 1 : A derivative was tested against a panel of cancer cell lines and showed promising results with significant cytotoxicity correlated with its CDK9 inhibitory activity.

- Case Study 2 : In antiviral assays against human coronaviruses, a specific derivative exhibited notable inhibition rates, indicating potential for development as an antiviral agent.

Propiedades

IUPAC Name |

8-piperazin-1-ylimidazo[1,2-a]pyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N5/c1-5-14(6-2-11-1)9-10-13-4-8-15(10)7-3-12-9/h3-4,7-8,11H,1-2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSHLOJVJEGEMSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NC=CN3C2=NC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50227346 | |

| Record name | 8-(1-Piperazinyl)imidazo(1,2-a)pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50227346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76537-53-6 | |

| Record name | 8-(1-Piperazinyl)imidazo(1,2-a)pyrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076537536 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-(1-Piperazinyl)imidazo(1,2-a)pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50227346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How do 8-(1-Piperazinyl)imidazo(1,2-a)pyrazine derivatives interact with their targets and what are the downstream effects?

A1: Research indicates that these derivatives exhibit inhibitory activity against acetylcholinesterase (AChE) [, ]. AChE is an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting AChE, these compounds can potentially increase acetylcholine levels in the brain. This is particularly relevant for diseases like Alzheimer's disease, where acetylcholine deficiency is a hallmark.

Q2: How does the structure of this compound influence its activity and what modifications have been explored?

A2: The core structure of this compound serves as a scaffold for various modifications that impact its biological activity. Studies have investigated the effects of alkyl and halogen substitutions on the imidazo[1,2-a]pyrazine ring [, ]. These modifications were found to influence the compound's binding affinity to different adrenergic receptor subtypes (alpha 1, alpha 2, beta 1, and beta 2) []. For instance, introducing a methyl group at specific positions on the ring system led to variations in receptor binding and hypoglycemic potency in animal models [].

Q3: What are the key analytical methods used to characterize and study this compound derivatives?

A3: Researchers utilize a combination of techniques to characterize and investigate these compounds. Nuclear Magnetic Resonance (NMR) spectroscopy helps elucidate the structure and confirm the identity of synthesized derivatives []. Molecular docking studies provide insights into the binding modes and interactions of these compounds with their biological targets []. Furthermore, in vitro assays, such as enzyme inhibition assays and antioxidant activity measurements, help evaluate their biological activity and potency [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.